molecular formula C9H12ClN5 B2386438 N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride CAS No. 120266-98-0

N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2386438
CAS No.: 120266-98-0
M. Wt: 225.68
InChI Key: XMMJNICLWXCWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a synthetic small molecule belonging to the pyrazolopyrimidine class. Its core structure consists of a bicyclic pyrazolo[3,4-d]pyrimidine scaffold, substituted with a methyl group at the N-1 position and an allyl group at the 4-amine position, forming a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmacological applications .

Properties

IUPAC Name

1-methyl-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c1-3-4-10-8-7-5-13-14(2)9(7)12-6-11-8;/h3,5-6H,1,4H2,2H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMJNICLWXCWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride typically involves the reaction of an appropriate pyrazole derivative with an allylating agent under controlled conditions. One common method includes the use of enaminonitrile and urea in the presence of acetic acid . The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride has shown promise as an anti-cancer agent, particularly through its interaction with Cyclin-Dependent Kinase 2 (CDK2). The compound inhibits CDK2 activity, leading to alterations in cell cycle progression and induction of apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Enzyme Inhibition

The compound is also recognized for its ability to inhibit specific enzymes involved in various biochemical pathways. This property makes it a valuable tool for studying enzyme functions and developing new therapeutic agents targeting these enzymes .

Scientific Research Applications

Application AreaDescription
Medicinal Chemistry Used as a building block for synthesizing new heterocyclic compounds with potential biological activities.
Pharmaceutical Development Investigated for its potential in developing drugs targeting cancer and inflammatory diseases.
Biochemical Research Explored for its interactions with biomolecules, contributing to the understanding of cellular mechanisms and disease pathways.

Case Studies and Research Findings

  • Inhibition of CDK2:
    • A study demonstrated that this compound effectively inhibits CDK2, resulting in reduced proliferation of cancer cell lines. This inhibition was linked to significant changes in gene expression related to cell cycle regulation.
  • Anti-inflammatory Effects:
    • In vivo studies showed that compounds derived from the pyrazolo[3,4-d]pyrimidine framework exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac®, indicating a favorable safety profile while maintaining efficacy against inflammation .
  • Enzyme Interaction Studies:
    • Research has highlighted the compound's role as an inhibitor of specific kinases involved in signaling pathways related to cancer progression and inflammation, paving the way for further investigations into its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The biological and physicochemical properties of pyrazolopyrimidine derivatives are heavily influenced by substitutions at the N-1 and 4-amine positions. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name (Reference) N-1 Substituent 4-Amine Substituent Molecular Weight (g/mol) Notable Properties
Target Compound Methyl Allyl ~250–300* Enhanced solubility (HCl salt); anti-inflammatory synergy with dexamethasone
PF-4800567 Hydrochloride () Tetrahydro-2H-pyran-4-yl 3-Chlorophenoxymethyl 396.27 Circadian rhythm modulation; 0.5 μM lengthens period in neuronal slices
Compound 5 () Methyl 3-(3,4-Dichlorophenyl)-1H-indazol-5-yl N/A Moderate yield (57%); dichlorophenyl group may enhance target affinity
6-Chloro-N-(2,4-dimethylphenyl) Derivative () Methyl 2,4-Dimethylphenyl 287.75 Chloro and methyl groups likely improve metabolic stability
N-Benzyl-4-chlorophenyl Derivative () 4-Chlorophenyl Benzyl N/A Bulky substituents may reduce solubility but increase lipophilicity

*Estimated based on analogous structures.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for oral bioavailability.

Biological Activity

N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Primary Target : The main target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a critical role in regulating the cell cycle, and inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Mode of Action : The compound interacts with CDK2, effectively inhibiting its activity. This interaction disrupts normal cell cycle progression and promotes programmed cell death (apoptosis) in various cancer cell lines .

The biochemical profile of this compound reveals significant effects on several cancer cell lines:

Cell Line Effect Observed
MCF-7Inhibition of growth
HCT-116Induction of apoptosis
HepG-2Alteration in cell cycle progression

These effects suggest that the compound may serve as a promising candidate for anticancer therapy by targeting CDK2 and affecting key cellular pathways involved in tumor growth and survival.

Pharmacokinetics

In silico studies have indicated favorable pharmacokinetic properties for this compound. These studies assess the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for evaluating its potential as a therapeutic agent.

Case Studies and Research Findings

Recent studies have focused on the anticancer efficacy of this compound:

  • In Vitro Studies : Research demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) compared to standard treatments like cisplatin. The mechanism involved increased apoptosis via activation of caspases 3/7 and modulation of p53 signaling pathways .
  • Comparison with Other Compounds : The compound was compared with other pyrazolo derivatives that exhibit similar anticancer properties. Notably, it showed enhanced potency against certain cancer types due to its unique substitution pattern on the pyrazolo ring structure .

Q & A

Q. What are the key synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives like N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example:

Condensation : Reacting substituted pyrimidines with allylating agents under basic conditions (e.g., NaOH in dichloromethane) to introduce the N-allyl group .

Methylation : Using methyl iodide or dimethyl sulfate to methylate the pyrazole nitrogen .

Hydrochloride Formation : Treating the free base with HCl in ethanol to precipitate the hydrochloride salt .

  • Critical Parameters : Temperature control (often 0–60°C), solvent polarity, and reaction time (6–48 hours) significantly impact yield and purity .

  • Purification : Column chromatography (silica gel, DCM:MeOH gradients) or recrystallization from acetonitrile .

    • Example Table : Common Reagents and Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis
StepReagentsSolventTemperatureYield (%)
AllylationAllyl bromide, NaOHDCM25°C, 12h65–75
MethylationMethyl iodide, K2CO3DMF60°C, 24h70–80

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, methyl groups at δ 3.1–3.5 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]+ for C10H12N5Cl expected at m/z 254.08) .
  • X-ray Crystallography : Resolve ambiguities in fused ring systems or stereochemistry .

Advanced Research Questions

Q. How do substituents (e.g., allyl, methyl) influence kinase inhibition efficacy in pyrazolo[3,4-d]pyrimidines?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :

  • Allyl Group : Enhances solubility and modulates steric hindrance, affecting binding to kinase ATP pockets .

  • Methyl Group : Stabilizes the pyrazole ring, increasing metabolic stability but potentially reducing affinity for bulkier kinases .

  • Assays :

  • Kinase Profiling : Use radiometric (³²P-ATP) or fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values against targets like CDKs or BTK .

  • Data Interpretation : Compare inhibition curves (log[inhibitor] vs. % activity) to identify optimal substituent combinations .

    • Example Table : Substituent Effects on Kinase Inhibition (Analog Data)
SubstituentTarget KinaseIC50 (nM)Reference
Allyl + MethylCDK212 ± 2
Cyclohexyl + EthylBTK8 ± 1

Q. How can conflicting data on biological activity between similar derivatives be resolved?

  • Methodological Answer :
  • Controlled Replication : Standardize assay conditions (e.g., cell line, ATP concentration) to minimize variability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical residues (e.g., gatekeeper mutations in kinases) .
  • Meta-Analysis : Aggregate data from multiple studies to distinguish trends from outliers (e.g., allyl derivatives show consistent activity in CDK4 vs. variable results in CDK6) .

Q. What strategies optimize compound stability during long-term storage?

  • Methodological Answer :
  • Storage Conditions :
  • Temperature : -20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt .
  • Stability Testing :
  • HPLC Purity Checks : Monitor degradation products monthly (e.g., allyl group oxidation peaks at 4–6 months) .
  • Accelerated Aging : Expose samples to 40°C/75% RH for 1–3 months to predict shelf life .

Methodological Best Practices

  • Avoid Common Pitfalls :
    • Synthesis : Ensure anhydrous conditions during methylation to prevent side reactions .
    • Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate experimental setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.